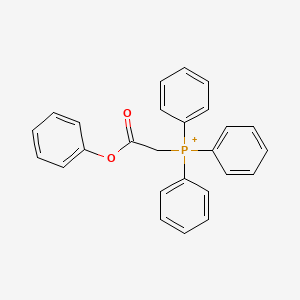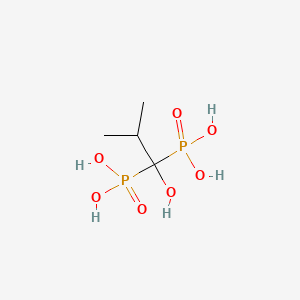
Ethoxy(oxan-3-yl)borinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethoxy(oxan-3-yl)borinate is a boronic ester compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. Boronic esters are known for their ability to form reversible covalent bonds with diols, making them useful in a range of applications from organic synthesis to materials science.
準備方法
Synthetic Routes and Reaction Conditions
Ethoxy(oxan-3-yl)borinate can be synthesized through the reaction of oxan-3-ol with ethyl boronic acid under anhydrous conditions. The reaction typically involves the use of a dehydrating agent to facilitate the esterification process. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the esterification process.
化学反応の分析
Types of Reactions
Ethoxy(oxan-3-yl)borinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boronic ester back to the corresponding boronic acid.
Substitution: The ethoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides or amines are employed under basic conditions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boronic acids.
Substitution: Various substituted boronic esters depending on the nucleophile used.
科学的研究の応用
Ethoxy(oxan-3-yl)borinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form reversible covalent bonds with diols.
Industry: Utilized in the production of advanced materials, including polymers and sensors.
作用機序
The mechanism of action of ethoxy(oxan-3-yl)borinate involves the formation of reversible covalent bonds with diols. This interaction is facilitated by the boron atom, which acts as a Lewis acid, accepting electron pairs from the diol. This property is exploited in various applications, including sensing and drug delivery, where the reversible nature of the bond is advantageous .
類似化合物との比較
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Comparison
Ethoxy(oxan-3-yl)borinate is unique due to its cyclic structure, which imparts different reactivity compared to linear boronic acids. This cyclic nature allows for more stable interactions with diols and other nucleophiles, making it particularly useful in applications requiring high specificity and stability .
This compound stands out among boronic esters for its versatility and stability, making it a valuable compound in both research and industrial applications. Its ability to form reversible covalent bonds with diols opens up numerous possibilities for its use in various fields.
特性
CAS番号 |
104986-33-6 |
|---|---|
分子式 |
C7H14BO3- |
分子量 |
157.00 g/mol |
IUPAC名 |
ethoxy(oxan-3-yl)borinate |
InChI |
InChI=1S/C7H14BO3/c1-2-11-8(9)7-4-3-5-10-6-7/h7H,2-6H2,1H3/q-1 |
InChIキー |
YWUZAEFCCIKPSH-UHFFFAOYSA-N |
正規SMILES |
B(C1CCCOC1)([O-])OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Hydroxy(4-nitrophenyl)methyl]propanedinitrile](/img/structure/B14332028.png)
![Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]-](/img/structure/B14332037.png)
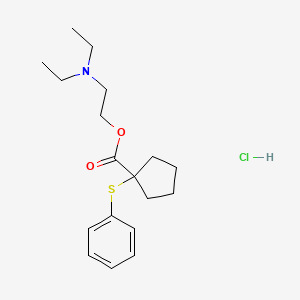
![(7R,12S)-5-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14332042.png)
![2-{[(3,4-Dichlorophenyl)methoxy]carbonyl}benzoate](/img/structure/B14332045.png)
![2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline](/img/structure/B14332047.png)

![N-[3-(2-Acetyl-4,5-dimethoxyphenyl)propyl]acetamide](/img/structure/B14332061.png)
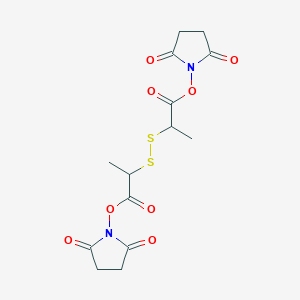
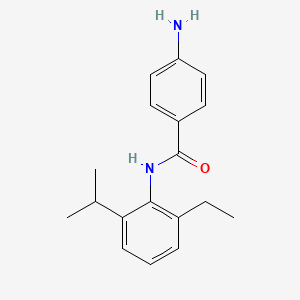
![5-[(Naphthalen-1-yl)methyl]-3-phenylcyclopent-2-en-1-one](/img/structure/B14332073.png)

